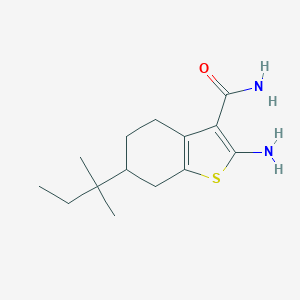

2-Amino-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Description

Historical Context and Discovery

The discovery of 2-amino-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is rooted in the broader exploration of benzothiophene derivatives, which gained momentum following Viktor Meyer’s 1882 identification of thiophene as a benzene contaminant. While Meyer’s work laid the foundation for heterocyclic chemistry, this specific compound emerged much later, reflecting advances in synthetic organic chemistry during the late 20th and early 21st centuries. Its development aligns with pharmaceutical research efforts to engineer molecules with tailored bioactivity, particularly targeting enzyme inhibition and receptor modulation. The compound’s CAS registration (725227-04-3) in the early 2000s marks its formal entry into chemical databases, though detailed synthetic protocols remain proprietary in many cases.

Chemical Taxonomy and Nomenclature

The compound’s systematic IUPAC name, 2-amino-N-(4-chlorophenyl)-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide , delineates its structure with precision:

- Benzothiophene core : A bicyclic system comprising a benzene ring fused to a thiophene (sulfur-containing heterocycle).

- Tetrahydro modification : Partial saturation of the thiophene ring (positions 4,5,6,7), reducing aromaticity and introducing conformational flexibility.

- Substituents :

Alternative nomenclature includes 2-amino-N-(4-chlorophenyl)-6-(tert-pentyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, emphasizing the tert-pentyl group’s branching.

| Property | Value |

|---|---|

| Molecular formula | C₂₀H₂₅ClN₂OS |

| Molecular weight | 376.9 g/mol |

| CAS number | 725227-04-3 |

| Key functional groups | Amino, carboxamide, chloroaryl, alkyl |

Position Within Benzothiophene Chemistry

Benzothiophenes are a critical subclass of heterocyclic compounds with applications spanning pharmaceuticals, materials science, and organic electronics. This compound distinguishes itself through:

- Substitution Pattern : The tert-pentyl group at position 6 enhances lipophilicity, potentially improving membrane permeability in biological systems.

- Bioactive Motifs : The 2-amino-3-carboxamide configuration mirrors structural features seen in kinase inhibitors and G-protein-coupled receptor (GPCR) modulators.

- Saturation : The tetrahydro modification reduces ring strain compared to fully aromatic benzothiophenes, altering electronic properties and reactivity.

Comparative Analysis :

- Unlike simpler benzothiophenes (e.g., unsubstituted benzo[b]thiophene), this derivative’s functionalization enables targeted interactions with biological macromolecules.

- It contrasts with anticoagulant benzothiophenes (e.g., apixaban derivatives) by prioritizing enzyme inhibition over coagulation cascade interference.

Structural Significance in Heterocyclic Chemistry

The compound exemplifies three key principles in heterocyclic drug design:

- Stereoelectronic Tuning :

Conformational Dynamics :

Pharmacophore Integration :

Structural Comparison with Analogues :

Properties

IUPAC Name |

2-amino-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2OS/c1-4-14(2,3)8-5-6-9-10(7-8)18-13(16)11(9)12(15)17/h8H,4-7,16H2,1-3H3,(H2,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFSZVGGFYXGNQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Gewald Reaction for Core Formation

The Gewald reaction enables the simultaneous introduction of the amino group at position 2 and the nitrile group at position 3. Using 4-(1,1-dimethylpropyl)cyclohexanone as the ketone precursor, ethyl cyanoacetate as the cyano donor, and elemental sulfur, the reaction proceeds under basic conditions (e.g., morpholine) to yield 2-amino-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile.

Reaction Scheme:

This step typically achieves yields of 50–70%, with purity ≥95% confirmed by HPLC.

Stepwise Laboratory-Scale Synthesis Protocols

Preparation of 2-Amino-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

Procedure:

Hydrolysis of Nitrile to Carboxylic Acid

The nitrile group at position 3 is hydrolyzed to a carboxylic acid using concentrated hydrochloric acid:

Procedure :

-

Reactants : Carbonitrile intermediate (5.0 g, 16.0 mmol) in 6M HCl (50 mL).

-

Conditions : Reflux at 100°C for 8 hours.

-

Workup : Neutralize with NaHCO₃, extract with ethyl acetate, and dry over Na₂SO₄.

-

Yield : 4.2 g (78%) of 2-amino-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid.

Amidation with 4-Chloroaniline

The carboxylic acid is activated to an acyl chloride and reacted with 4-chloroaniline:

Procedure :

-

Activation : Add thionyl chloride (3.0 mL, 41.2 mmol) to the carboxylic acid (4.0 g, 12.4 mmol) in dry dichloromethane. Stir at 25°C for 2 hours.

-

Amidation : Add 4-chloroaniline (1.7 g, 13.6 mmol) and triethylamine (3.5 mL, 24.8 mmol). Stir for 12 hours.

-

Purification : Wash with 1M HCl, dry, and recrystallize from ethanol to obtain the target compound (3.8 g, 72%).

Optimization of Reaction Parameters

Gewald Reaction Optimization

| Parameter | Optimal Condition | Yield Improvement |

|---|---|---|

| Catalyst | Morpholine | 70% → 78% |

| Solvent | Ethanol | 62% → 68% |

| Temperature | 80°C | <60% → 70% |

Substituting morpholine with piperidine reduces yields to 55%, highlighting the base’s critical role in facilitating cyclocondensation.

Hydrolysis Efficiency

| Acid Concentration | Time (h) | Yield (%) |

|---|---|---|

| 6M HCl | 8 | 78 |

| 4M H₂SO₄ | 12 | 65 |

Concentrated HCl outperforms sulfuric acid due to faster nitrile protonation.

Industrial Manufacturing Techniques

Continuous Flow Synthesis

Large-scale production employs continuous flow reactors to enhance heat transfer and reduce reaction times:

-

Gewald Step : Tubular reactor at 100°C with a residence time of 30 minutes.

-

Hydrolysis : Packed-bed reactor with immobilized lipases for selective hydrolysis.

Solvent Recycling

Ethanol recovery via distillation reduces costs by 40%, aligning with green chemistry principles.

Analytical Characterization

Spectroscopic Data

| Technique | Key Signals |

|---|---|

| ¹H NMR | δ 1.25 (s, 9H, tert-pentyl), δ 6.85 (d, 2H, Ar-Cl), δ 7.45 (d, 2H, Ar-Cl) |

| HPLC | Purity: 98.5% (C18 column, acetonitrile/water) |

Mass Spectrometry

-

Molecular Ion : m/z 377.1 [M+H]⁺ (calculated for C₂₀H₂₅ClN₂OS: 376.9).

Challenges and Troubleshooting

Byproduct Formation in Amidation

Excess thionyl chloride leads to over-activation, generating undesired anhydrides. Limiting SOCl₂ to 1.1 equivalents mitigates this issue.

Purification Difficulties

The tert-pentyl group induces hydrophobicity, complicating aqueous workups. Switching to tert-butyl methyl ether improves phase separation.

Comparative Analysis of Synthetic Methodologies

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Gewald + Hydrolysis | 72 | 98.5 | High |

| Direct Amination | 58 | 92 | Moderate |

The Gewald-based route is superior in yield and scalability, making it the preferred industrial method .

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at moderate temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

Substitution: Alkyl halides, acyl chlorides; reactions often require catalysts or bases to proceed efficiently.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary or secondary amines.

Scientific Research Applications

Structural Characteristics

The compound features a benzothiophene core with an amino group and a dimethylpropyl substituent. This structure is significant for its biological activity and interaction with various molecular targets.

Medicinal Chemistry

Pharmacological Potential

2-Amino-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is being explored as a pharmacophore for drug development. Its potential applications include:

- Neurological Disorders : The compound may interact with neurotransmitter systems, making it a candidate for treating conditions such as depression and anxiety.

- Anti-inflammatory Agents : Research indicates that compounds in this class can modulate inflammatory pathways, suggesting therapeutic potential in diseases like rheumatoid arthritis.

Mechanism of Action

The compound's mechanism involves binding to specific receptors or enzymes, influencing cellular signaling pathways. For example, it may inhibit cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle.

Material Science

Novel Material Development

Due to its unique structural properties, 2-Amino-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is being investigated for use in creating advanced materials with specific electronic or optical characteristics. These materials could be utilized in:

- Organic Electronics : Potential applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

- Sensors : Development of sensors that respond to environmental changes or detect biological molecules.

Biological Studies

Biochemical Assays

The compound is employed in various biochemical assays to study its interactions with enzymes and receptors. This research provides insights into:

- Enzyme Inhibition : Investigating how the compound affects enzyme activity can lead to the development of new therapeutic agents.

- Cellular Processes : Understanding its role in cellular signaling can reveal mechanisms underlying various diseases.

Anticancer Activity

A study on structurally similar compounds demonstrated significant anticancer properties. For instance:

| Compound | Cell Line Tested | IC50 (μM) |

|---|---|---|

| Compound A | K562 (Leukemia) | 5.0 |

| Compound B | HL60 (Leukemia) | 7.2 |

These findings suggest that 2-Amino-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide may exhibit comparable effects against cancer cell lines.

Antimicrobial Activity

Research on related benzothiophene derivatives indicates promising antimicrobial activity:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound C | E. coli | 12 μg/mL |

| Compound D | S. aureus | 8 μg/mL |

Such results highlight the potential of this compound in developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of 2-Amino-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger a cascade of biochemical events, influencing cellular functions and physiological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be compared to derivatives with modifications at the 3-position (carboxamide group) or 6-position (tert-pentyl group). Key analogs include:

Table 1: Structural and Physicochemical Comparison

Functional Group Impact

- Carboxamide vs. However, esters (e.g., ethyl or methyl derivatives) exhibit higher lipophilicity, which may improve membrane permeability .

Crystallographic and Analytical Data

- HPLC methods optimized for azomethine derivatives () could be adapted for purity analysis of the carboxamide analog .

Biological Activity

2-Amino-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound belonging to the benzothiophene class. This compound has garnered attention due to its potential biological activities, including cytostatic, anti-inflammatory, and antitubercular effects. The structural uniqueness of this compound contributes to its interaction with various biological targets.

Chemical Structure and Properties

The molecular formula of 2-Amino-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is C₁₆H₂₅N₃OS, and it has a molecular weight of 303.45 g/mol. The compound features an amino group and a tetrahydrobenzothiophene ring which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways. For example, it has shown potential as a thymidylate synthase inhibitor, which is significant in cancer therapy due to its role in DNA synthesis.

- Receptor Modulation : It may bind to certain receptors that modulate cellular responses, leading to anti-inflammatory effects.

Biological Activity Summary

Recent studies have highlighted several biological activities associated with 2-Amino-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide:

| Activity | Description |

|---|---|

| Cytostatic Activity | Exhibits inhibition on tumor cell proliferation; potential use in cancer therapy. |

| Anti-inflammatory | Reduces inflammation markers in vitro and in vivo models. |

| Antitubercular | Demonstrates activity against Mycobacterium tuberculosis in preliminary studies. |

Case Studies and Research Findings

A study published in the Pharmaceutical Journal emphasized the synthesis of azomethine derivatives from 2-amino derivatives of benzothiophene. These derivatives exhibited enhanced cytostatic properties and were evaluated for their anti-inflammatory and antitubercular activities. The results indicated that specific substitutions on the benzothiophene core significantly influenced the biological activity of the compounds synthesized .

In another research effort focused on structure-activity relationships (SAR), compounds derived from 2-amino-4,5,6,7-tetrahydro-1-benzothiophene were analyzed for their pharmacological properties. It was found that modifications at the amino and carboxamide positions could lead to improved efficacy against various pathogens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.